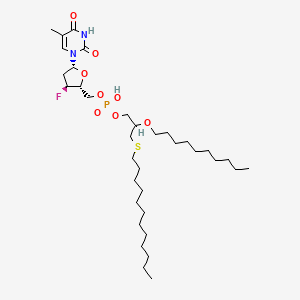

Fosalvudine Tidoxil

Description

Properties

CAS No. |

763903-67-9 |

|---|---|

Molecular Formula |

C35H64FN2O8PS |

Molecular Weight |

722.9 g/mol |

IUPAC Name |

(2-decoxy-3-dodecylsulfanylpropyl) [(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C35H64FN2O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-48-28-30(43-22-20-18-16-13-11-9-7-5-2)26-44-47(41,42)45-27-32-31(36)24-33(46-32)38-25-29(3)34(39)37-35(38)40/h25,30-33H,4-24,26-28H2,1-3H3,(H,41,42)(H,37,39,40)/t30?,31-,32+,33+/m0/s1 |

InChI Key |

JHXLLEDIXXOJQD-WELGVCPWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)F)OCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)F)OCCCCCCCCCC |

Appearance |

Solid powder |

Other CAS No. |

763903-67-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HDP-99.0003; HDP-990003; HDP 99.0003; HDP 990003; HDP99.0003; HDP990003 |

Origin of Product |

United States |

Foundational & Exploratory

Fosalvudine Tidoxil: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosalvudine tidoxil is an investigational nucleoside reverse transcriptase inhibitor (NRTI) prodrug designed for the treatment of Human Immunodeficiency Virus (HIV) infection. As a thioether lipid-zidovudine conjugate, it represents a strategic approach to enhance the therapeutic profile of its parent nucleoside, zidovudine (ZDV). This technical guide delineates the core mechanism of action of this compound, from its intracellular activation to the inhibition of HIV reverse transcriptase. The document provides a comprehensive overview of its metabolic pathway, quantitative efficacy data from preclinical and clinical studies, and detailed experimental methodologies.

Introduction

Zidovudine (3'-azido-3'-deoxythymidine; ZDV), the first approved antiretroviral agent, remains a cornerstone of combination antiretroviral therapy (cART). However, its clinical utility can be limited by a short plasma half-life and dose-dependent toxicities. This compound was developed as a prodrug to overcome these limitations by facilitating efficient intracellular delivery of the active moiety, zidovudine monophosphate (ZDV-MP), thereby bypassing the initial and often rate-limiting step in ZDV's activation pathway.

Chemical Structure and Properties

This compound is a lipophilic conjugate of zidovudine. The tidoxil moiety, a thioether lipid group, is attached to the 5' phosphate of zidovudine. This modification enhances the molecule's membrane permeability, facilitating its passive diffusion into target cells.

Chemical Name: (R)-2-(decyloxy)-3-(dodecylthio)propyl (((2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl) hydrogen phosphate

Molecular Formula: C35H64FN2O8PS

Molecular Weight: 722.94 g/mol

Mechanism of Action: Intracellular Activation and Targeting HIV Reverse Transcriptase

The mechanism of action of this compound is a multi-step process that culminates in the inhibition of HIV replication.

Intracellular Uptake and Metabolic Conversion

This compound, owing to its lipophilic nature, readily crosses the cell membrane. Once inside the cytoplasm of HIV target cells (such as CD4+ T lymphocytes and macrophages), the tidoxil group is cleaved by intracellular enzymes to release zidovudine monophosphate (ZDV-MP). While the specific enzymes responsible for the cleavage of the thioether lipid moiety have not been definitively elucidated in the available literature, it is hypothesized that non-specific esterases and potentially other hydrolases are involved in this initial conversion step.

This direct delivery of ZDV-MP is a key advantage of this compound, as it bypasses the initial phosphorylation of zidovudine by thymidine kinase, which is the rate-limiting step in the activation of ZDV.

Subsequent Phosphorylation to the Active Triphosphate

Following its release, ZDV-MP is further phosphorylated by cellular kinases. Thymidylate kinase converts ZDV-MP to zidovudine diphosphate (ZDV-DP), which is then phosphorylated by nucleoside diphosphate kinases to the active antiviral agent, zidovudine triphosphate (ZDV-TP).

Inhibition of HIV Reverse Transcriptase

ZDV-TP acts as a competitive inhibitor of HIV reverse transcriptase, a viral enzyme essential for the conversion of the viral RNA genome into proviral DNA. ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the reverse transcriptase.

DNA Chain Termination

Upon incorporation into the growing viral DNA chain, ZDV-TP leads to chain termination. The 3'-azido group of zidovudine prevents the formation of a 3'-5' phosphodiester bond with the next incoming deoxynucleotide, thus halting DNA synthesis and preventing the completion of the proviral DNA.

Signaling and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Fosalvudine Tidoxil and Related Compounds: A Technical Guide for Researchers

Disclaimer: This technical guide addresses Fosalvudine Tidoxil and the closely related compound, Fozivudine Tidoxil. It is crucial to note that while both are categorized as nucleoside reverse transcriptase inhibitor (NRTI) prodrugs, they are distinct chemical entities with different CAS numbers: 763903-67-9 for this compound and 141790-23-0 for Fozivudine Tidoxil. The majority of publicly available scientific literature, particularly concerning clinical development and efficacy, pertains to Fozivudine Tidoxil. Therefore, this document will primarily focus on Fozivudine Tidoxil, while incorporating the available data on this compound, especially regarding its toxicological profile.

Introduction to this compound and Fozivudine Tidoxil

This compound and Fozivudine Tidoxil represent a class of lipid-conjugated prodrugs of nucleoside reverse transcriptase inhibitors designed to improve the parent drug's pharmacokinetic profile and intracellular delivery. Fozivudine Tidoxil is a thioether lipid conjugate of zidovudine (ZDV), a well-established anti-HIV medication.[1][2] This modification aims to enhance oral bioavailability and cellular uptake, potentially leading to improved efficacy and a more favorable side-effect profile compared to the parent drug.[2] this compound is also an orally active NRTI and a prodrug of Alovudine.[3]

Mechanism of Action

As a nucleoside reverse transcriptase inhibitor prodrug, Fozivudine Tidoxil is metabolized intracellularly to its active triphosphate form. This active metabolite then competes with natural deoxyribonucleotides for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme. The absence of a 3'-hydroxyl group on the incorporated drug molecule results in the termination of DNA chain elongation, thereby inhibiting viral replication.[4][5] One of the key advantages of Fozivudine Tidoxil is its ability to deliver zidovudine monophosphate directly into the cell.[6]

Mechanism of action of Fozivudine Tidoxil.

Preclinical and Clinical Data

Antiviral Activity

In vitro studies have demonstrated the anti-HIV activity of Fozivudine Tidoxil.[1] Further quantitative data from specific preclinical studies is required for a comprehensive summary table.

Pharmacokinetics

Phase I and II clinical trials have provided valuable pharmacokinetic data for Fozivudine Tidoxil.

Table 1: Pharmacokinetic Parameters of Fozivudine Tidoxil from a Phase I Dose-Escalating Trial [2]

| Parameter | Value (Normalized to 100 mg dose) |

| Time to Measurable Concentration | 2 to 4 hours |

| Time to Maximum Concentration (Tmax) | 4 to 8 hours |

| Maximum Concentration (Cmax) | 1.13 mg/L |

| Area Under the Curve (AUC) | 8.6 mg x h/L |

| Half-life (t1/2) | 3.78 hours |

A Phase II trial further confirmed that the plasma half-life of Fozivudine Tidoxil is significantly longer than that of its parent drug, ZDV, which supports the potential for once-daily dosing.[1]

Clinical Efficacy and Safety

A multicenter, randomized, double-blind, placebo-controlled Phase II trial evaluated the efficacy and safety of Fozivudine Tidoxil monotherapy in 72 treatment-naive HIV-infected patients over 4 weeks.[1]

Table 2: Efficacy of Fozivudine Tidoxil in a Phase II Clinical Trial [1]

| Dosage Group | Mean Change in HIV Viral Load (log10) |

| 200 mg daily | No significant change |

| 400 mg daily | Decrease |

| 200 mg twice daily | Decrease |

| 800 mg daily | Decrease |

| 400 mg twice daily | Decrease |

| 600 mg twice daily | -0.67 |

Overall, Fozivudine Tidoxil was well-tolerated across all dosage groups. Only one patient discontinued the treatment due to a moderate increase in aminotransaminase activity.[1] A Phase I trial also demonstrated excellent tolerance with single doses up to 1800 mg.[2]

Toxicology: Mitochondrial Toxicity of this compound

A study in rats investigated the potential for mitochondrial toxicity of This compound . The results indicated that oral administration of this compound at doses of 15-100 mg/kg/day for 8 weeks induced significant mitochondrial DNA (mtDNA) depletion in the liver.[3]

Table 3: Hepatic Mitochondrial DNA Depletion in Rats Treated with this compound [3]

| Dosage Group | Mean Hepatic mtDNA (% of control) |

| 15 mg/kg | 62% |

| 40 mg/kg | 64% |

| 100 mg/kg | 47% |

These findings highlight a potential safety concern for this compound that warrants further investigation.

Experimental Protocols

Phase II Clinical Trial Methodology for Fozivudine Tidoxil[1]

-

Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

-

Participants: 72 HIV-infected patients with no prior antiretroviral therapy.

-

Randomization: In each dosage group, 12 patients were randomized in a 10:2 ratio to receive either Fozivudine Tidoxil or a placebo.

-

Dosage Groups: 200 mg daily, 400 mg daily, 200 mg twice daily, 800 mg daily, 400 mg twice daily, and 600 mg twice daily.

-

Treatment Duration: 4 weeks.

-

Primary Endpoints: Safety and efficacy (change in HIV viral load).

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of Fozivudine Tidoxil and ZDV.

Simplified workflow of the Phase II clinical trial for Fozivudine Tidoxil.

Synthesis and Formulation

Fozivudine Tidoxil is a thioether lipid-zidovudine (ZDV) conjugate.[1] For oral administration in clinical trials, it has been formulated in capsule and tablet forms.[2] Detailed information on the chemical synthesis and specific formulations are proprietary and not extensively detailed in the public literature.

Conclusion

Fozivudine Tidoxil is a promising orally active NRTI prodrug of zidovudine with a favorable pharmacokinetic profile that allows for less frequent dosing compared to its parent drug. Clinical studies have demonstrated its potential efficacy in reducing HIV viral load with good tolerability. However, the related compound, this compound, has been associated with mitochondrial toxicity in preclinical studies, which underscores the importance of careful toxicological evaluation of this class of compounds. Further research is needed to fully elucidate the therapeutic potential and long-term safety of these novel NRTI prodrugs.

References

- 1. chemexpress.cn [chemexpress.cn]

- 2. labshake.com [labshake.com]

- 3. medkoo.com [medkoo.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Phase I/II trial with fozivudine tidoxil (BM 21.1290): a 7 day randomized, placebo-controlled dose-escalating trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aablocks.com [aablocks.com]

Fosalvudine Tidoxil: A Technical Guide to the Zidovudine Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosalvudine tidoxil, also known as fozivudine tidoxil, is a thioether lipid-zidovudine conjugate designed as a prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (ZDV). This document provides an in-depth technical overview of this compound, including its mechanism of action, metabolic activation, and a summary of clinical trial data. Detailed experimental protocols for assays relevant to its evaluation and a conceptual synthesis pathway are also presented.

Introduction

Zidovudine, the first approved antiretroviral agent for the treatment of HIV infection, requires intracellular phosphorylation to its active triphosphate form to exert its therapeutic effect. However, its clinical utility can be limited by a short plasma half-life and dose-dependent toxicities, including myelosuppression. This compound was developed as a prodrug to improve the pharmacokinetic profile of zidovudine, potentially offering advantages such as enhanced intracellular delivery of the active moiety and a better safety profile.

Mechanism of Action and Metabolic Activation

This compound is a conjugate of zidovudine with a thioether lipid moiety. This chemical modification is designed to facilitate its absorption and intracellular uptake. Once inside the cell, it is hypothesized that cellular enzymes cleave the thioether lipid, releasing zidovudine monophosphate. This bypasses the initial and often rate-limiting phosphorylation step of zidovudine, which is catalyzed by thymidine kinase. Subsequently, zidovudine monophosphate is further phosphorylated by cellular kinases to the active zidovudine triphosphate (ZDV-TP).

ZDV-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during the synthesis of viral DNA. By incorporating into the growing DNA chain, it prevents the formation of the 5' to 3' phosphodiester linkage, thereby halting viral replication.

dot

Data from Clinical Trials

Clinical trials have been conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound in HIV-infected patients.

Phase I/II Dose-Escalating Trial

A randomized, placebo-controlled Phase I/II trial assessed the safety, tolerability, and efficacy of three daily doses of fozivudine tidoxil (400 mg, 800 mg, and 1200 mg) for one week.[1]

Table 1: Efficacy Results from Phase I/II Trial [1]

| Dosage Group (per day) | Mean Viral Load Reduction (log10 copies/mL) |

| 400 mg | Not specified |

| 800 mg | Not specified |

| 1200 mg | -0.64 |

| Placebo | No reduction |

Table 2: Single Dose Pharmacokinetic Parameters of Fozivudine Tidoxil [2]

| Parameter | Value (normalized to 100 mg dose) |

| Mean Cmax (mg/L) | 1.13 |

| Mean AUC (mg x h/L) | 8.6 |

| Mean t1/2 (h) | 3.78 |

Phase II Placebo-Controlled Trial

A multicenter, randomized, double-blind, placebo-controlled Phase II trial evaluated various dosing regimens of fozivudine tidoxil for four weeks in 72 antiretroviral-naive HIV-infected patients.[3]

Table 3: Efficacy Results from Phase II Trial [3]

| Dosage Group | Mean Viral Load Reduction (log10 copies/mL) |

| 200 mg daily | No significant reduction |

| 400 mg daily | - |

| 200 mg twice daily | - |

| 800 mg daily | - |

| 400 mg twice daily | - |

| 600 mg twice daily | -0.67 |

Table 4: Pharmacokinetic Comparison of Fozivudine Tidoxil and Zidovudine [3]

| Parameter | Fozivudine Tidoxil | Zidovudine (Parent Drug) |

| Plasma Half-life (t1/2) | ~3.8 hours | Significantly shorter |

| Zidovudine Exposure (AUC) | Much lower | Higher |

Experimental Protocols

In Vitro Anti-HIV Activity Assay (Conceptual Protocol)

This protocol outlines a general method for determining the in vitro antiviral activity of a compound like this compound.

dot

References

- 1. Phase I/II trial with fozivudine tidoxil (BM 21.1290): a 7 day randomized, placebo-controlled dose-escalating trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Single dose, dose-escalating trial with fozivudine tidoxil (BM 21.1290) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase II placebo-controlled trial of fozivudine tidoxil for HIV infection: pharmacokinetics, tolerability, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Fosalvudine Tidoxil: A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Fosalvudine Tidoxil, a novel nucleoside reverse transcriptase inhibitor (NRTI), represents a significant advancement in the development of antiretroviral therapeutics. As a prodrug of Alovudine (3'-deoxy-3'-fluorothymidine), it is designed for enhanced cellular uptake and metabolic activation. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Identity and Properties

This compound is chemically described as (R)-2-(decyloxy)-3-(dodecylthio)propyl (((2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl) hydrogen phosphate. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 763903-67-9 |

| Molecular Formula | C₃₅H₆₄FN₂O₈PS |

| Molecular Weight | 722.94 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

| Storage | Store at -20°C for long-term stability |

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is a complex process that involves the strategic combination of the active nucleoside analog, Alovudine, with a lipid-based phosphonate promoiety. While specific proprietary details of the industrial synthesis may vary, the general synthetic strategy can be conceptualized through a convergent approach. This involves the independent synthesis of the key intermediates: the modified nucleoside (Alovudine) and the tidoxil side chain, followed by their coupling to form the final product.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

Note: The following are generalized experimental protocols derived from the broader literature on nucleoside prodrug synthesis. Specific reaction conditions, catalysts, and purification methods for the industrial-scale synthesis of this compound are proprietary.

1. Synthesis of Alovudine (3'-deoxy-3'-fluorothymidine):

The synthesis of Alovudine typically starts from thymidine. A common route involves the protection of the 5'-hydroxyl group, followed by a fluorination reaction at the 3'-position, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). Subsequent deprotection yields Alovudine.

2. Synthesis of the Tidoxil Side Chain:

The synthesis of the (R)-2-(decyloxy)-3-(dodecylthio)propan-1-ol moiety can be achieved through various stereoselective routes. One possible approach starts from a chiral glycerol derivative. The synthesis involves the etherification of one hydroxyl group with a decyl halide and the conversion of another hydroxyl group into a good leaving group for subsequent nucleophilic substitution with dodecanethiol.

3. Coupling and Phosphorylation:

The final and critical step is the coupling of Alovudine with the tidoxil side chain via a phosphodiester linkage. Alovudine is first phosphorylated at the 5'-hydroxyl group, for instance, using phosphorus oxychloride. The resulting Alovudine monophosphate is then activated and coupled with the hydroxyl group of the tidoxil side chain. This coupling reaction is a key step in forming the prodrug and often requires specific coupling agents to ensure high yield and purity.

Mechanism of Action: Intracellular Activation Pathway

This compound is designed to bypass the initial, often rate-limiting, phosphorylation step required for the activation of many NRTIs. Once inside the target cell, it is believed to undergo enzymatic cleavage to release Alovudine monophosphate. This is then further phosphorylated by cellular kinases to the active triphosphate form, which acts as a competitive inhibitor and chain terminator of the viral reverse transcriptase.

Caption: Proposed intracellular activation pathway of this compound.

Chemical Properties and Characterization Data

The structural integrity and purity of this compound are confirmed through a variety of analytical techniques.

| Analytical Technique | Expected Data |

| ¹H NMR | Characteristic peaks corresponding to the thymine base, the deoxyribose sugar, and the aliphatic chains of the tidoxil moiety. |

| ³¹P NMR | A signal in the phosphate region confirming the presence of the phosphodiester linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically >98%. |

Conclusion

This compound is a promising antiretroviral agent with a sophisticated chemical design. Its synthesis requires a multi-step, stereocontrolled approach to combine the active nucleoside with a tailored lipid phosphonate promoiety. The resulting prodrug structure is optimized for improved pharmacokinetic properties and an efficient intracellular activation pathway. A thorough understanding of its synthesis and chemical properties is crucial for its continued development and for the design of future generations of nucleoside analog prodrugs. Further research into its metabolic fate and the specific enzymes involved in its intracellular activation will provide a more complete picture of its pharmacological profile. A study on the mitochondrial toxicity of this compound has suggested that it can induce mitochondrial DNA depletion in rat liver, a factor that warrants careful consideration in its clinical development.[1][2]

References

Preclinical Studies of Fosalvudine Tidoxil: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosalvudine tidoxil is a nucleoside reverse transcriptase inhibitor (NRTI) prodrug of alovudine (3'-deoxy-3'-fluorothymidine, FLT) developed for the potential treatment of Human Immunodeficiency Virus (HIV) infection. As a prodrug, this compound is designed to enhance the pharmacokinetic profile of the parent compound, aiming for improved cellular uptake and conversion to the active triphosphate form, which acts as a chain terminator for the HIV reverse transcriptase. This technical guide provides a comprehensive overview of the available preclinical data for this compound, focusing on its mechanism of action, in vitro and in vivo studies, and toxicological profile.

Mechanism of Action

This compound, as a nucleoside analog, exerts its anti-HIV effect through the inhibition of the viral reverse transcriptase enzyme. The prodrug is metabolized intracellularly to the active triphosphate metabolite, which then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain. Once incorporated, the absence of a 3'-hydroxyl group on the sugar moiety of the drug prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

Mechanism of action of this compound.

In Vitro Studies

Anti-HIV Activity

Table 1: Expected In Vitro Anti-HIV-1 Activity of this compound

| Cell Line | Virus Strain | Expected IC₅₀ (nM) |

| MT-4 | HIV-1 (IIIB) | Data not available |

| CEM | HIV-1 (LAV-1) | Data not available |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (Ba-L) | Data not available |

Experimental Protocol: In Vitro Anti-HIV-1 Activity Assay (General)

A standard method to determine the 50% inhibitory concentration (IC50) of an antiviral compound against HIV-1 in a cell line such as MT-4 or CEM involves the following steps:

-

Cell Preparation: The target cells are seeded in 96-well microtiter plates at a predetermined density.

-

Compound Dilution: The test compound (this compound) is serially diluted to a range of concentrations.

-

Infection: The cells are infected with a laboratory-adapted strain of HIV-1 at a known multiplicity of infection (MOI).

-

Treatment: The diluted compound is added to the infected cell cultures.

-

Incubation: The plates are incubated for a period of 3-5 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured using methods such as:

-

MTT Assay: Measures cell viability, with higher viability indicating inhibition of the cytopathic effect of the virus.

-

p24 Antigen Capture ELISA: Quantifies the amount of the viral p24 capsid protein in the cell culture supernatant.

-

-

Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits viral replication by 50% compared to untreated control cultures.

General workflow for in vitro anti-HIV-1 IC50 determination.

In Vivo Studies

Feline Immunodeficiency Virus (FIV) Model

Preclinical in vivo data for this compound is available from a study utilizing a feline immunodeficiency virus (FIV) model, which is a relevant lentiviral model for HIV.

Table 2: In Vivo Efficacy of this compound in FIV-Infected Cats

| Animal Model | Treatment Group | Dosage | Duration | Key Findings |

| Domestic Cats | This compound | Not Specified | 6 weeks | Reduction in plasma and cell-associated viremia at 2 weeks post-infection. |

| Domestic Cats | Placebo | N/A | 6 weeks | No reduction in viremia. |

Experimental Protocol: FIV Infection and Treatment in Cats

-

Animal Model: Specific pathogen-free domestic cats were used.

-

Infection: Cats were infected with a standardized dose of FIV.

-

Treatment: Treatment with this compound or a placebo was initiated one day prior to infection and continued for six weeks.

-

Monitoring: Plasma and peripheral blood mononuclear cells were collected at various time points to quantify viral load using real-time PCR.

-

Endpoint: The primary endpoint was the change in plasma and cell-associated viremia between the treated and placebo groups.

Toxicology

Specific preclinical toxicology data for this compound is limited in the public domain. However, a key study investigated its potential for mitochondrial toxicity. It is also informative to consider the toxicology profile of the parent compound, zidovudine (AZT), as some toxicities may be shared.

Mitochondrial Toxicity

A study in rats investigated the effect of this compound on mitochondrial DNA (mtDNA) content in various tissues.

Table 3: Mitochondrial DNA Depletion in Rat Liver by this compound (8-week study)

| Treatment Group | Dose (mg/kg/day) | Mean Hepatic mtDNA (% of Control) |

| Control | 0 | 100% |

| This compound | 15 | 62% |

| This compound | 40 | 64% |

| This compound | 100 | 47% |

| Didanosine (Positive Control) | 100 | 48% |

Note: A slight elevation in serum glutamate pyruvate transaminase was observed in the 100 mg/kg this compound group.

Experimental Protocol: Mitochondrial DNA Quantification in Rats

-

Animal Model: Male Sprague-Dawley rats were used.

-

Dosing: this compound was administered daily by oral gavage for 8 weeks at doses of 15, 40, and 100 mg/kg/day. A control group received the vehicle, and a positive control group received didanosine.

-

Tissue Collection: At the end of the treatment period, liver, gastrocnemius muscle, sciatic nerve, and inguinal fat pad tissues were collected.

-

DNA Extraction: Total DNA was extracted from the collected tissues.

-

mtDNA Quantification: The relative amount of mtDNA to nuclear DNA was quantified using real-time PCR. Specific primers for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., GAPDH) were used.

-

Data Analysis: The ratio of mtDNA to nuclear DNA was calculated for each sample and expressed as a percentage of the control group.

Workflow for assessing mitochondrial toxicity in rats.

General Toxicology (Based on Zidovudine)

The following table summarizes the general preclinical toxicology findings for zidovudine, the parent compound of this compound. These findings may not be directly applicable to this compound but provide an indication of potential target organs for toxicity.

Table 4: Summary of Preclinical Toxicology Findings for Zidovudine

| Species | Duration | Route | Key Findings |

| Rat | 6 months | Oral | Reversible, slight-to-mild macrocytic anemia. |

| Dog | Subacute | IV | No significant toxicologic alterations. |

| Monkey | 3-6 months | Oral | Reversible, dose-related macrocytic anemia. |

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in standard laboratory species (rat, dog, monkey) is not widely available. As a prodrug, this compound is expected to have a different pharmacokinetic profile than its parent compound, zidovudine, with the goal of improved oral bioavailability and cellular delivery.

Table 5: Preclinical Pharmacokinetic Parameters (Data Not Available for this compound)

| Species | Route | Cmax | Tmax | AUC | Half-life | Bioavailability |

| Rat | Oral | N/A | N/A | N/A | N/A | N/A |

| Rat | IV | N/A | N/A | N/A | N/A | N/A |

| Dog | Oral | N/A | N/A | N/A | N/A | N/A |

| Dog | IV | N/A | N/A | N/A | N/A | N/A |

| Monkey | Oral | N/A | N/A | N/A | N/A | N/A |

| Monkey | IV | N/A | N/A | N/A | N/A | N/A |

N/A: Not Available in public literature.

Conclusion

The available preclinical data for this compound suggests that it is an active antiretroviral agent with a mechanism of action consistent with other nucleoside reverse transcriptase inhibitors. The in vivo study in the FIV model demonstrates its potential for reducing viral load. A key preclinical finding is the induction of mitochondrial DNA depletion in the liver of rats at higher doses, a known class effect of some NRTIs that warrants clinical monitoring.

Significant gaps remain in the publicly available preclinical data, particularly concerning in vitro anti-HIV-1 potency, detailed pharmacokinetics in standard preclinical species, and comprehensive repeat-dose toxicology studies. Further research and publication of these data would be necessary to fully characterize the preclinical profile of this compound and support its continued development. This whitepaper provides a summary of the currently accessible information for the scientific community.

In Vitro Antiviral Activity of Fosalvudine Tidoxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosalvudine Tidoxil, a novel phosphonate lipid prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (AZT), represents a promising advancement in antiviral therapy. As a member of the NRTI class, its mechanism of action is rooted in the inhibition of viral reverse transcriptase, a critical enzyme for the replication of retroviruses such as the Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the available in vitro antiviral activity of this compound, its mechanism of action, and the experimental protocols utilized for its evaluation.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

Quantitative data on the in vitro antiviral efficacy and cytotoxicity of this compound and its parent compound, zidovudine, are summarized below. This data is crucial for assessing the therapeutic potential and safety profile of the compound.

| Compound | Virus | Cell Line | Activity (EC50/ED50/IC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |

| Zidovudine Prodrug (DP-AZT) | HIV-1 | H9 cells | 0.05 | Not Reported | Not Reported |

| Zidovudine | HIV-1 | Peripheral Blood Lymphocytes | 0.125 | >1000 | >8000 |

| Zidovudine Prodrug with Pyrazinamide Acetic Acid | HIV-1 | CEM cells | <0.0636 | >1000 | >15,723[1] |

| Zidovudine | Hepatitis B Virus (HBV) | Not Specified | 0.3 (IC50 for DNA polymerase inhibition) | Not Reported | Not Reported |

Note: Specific in vitro antiviral activity data for this compound against a broad range of viruses is limited in publicly available literature. The data presented for zidovudine and other zidovudine prodrugs provides a strong indication of the potential efficacy of this compound. The high selectivity index of some zidovudine prodrugs highlights the potential for a favorable therapeutic window.

Mechanism of Action

This compound is a prodrug that is metabolized intracellularly to the active triphosphate form of zidovudine. This active metabolite acts as a competitive inhibitor and a chain terminator of viral reverse transcriptase.

Signaling Pathway of this compound Activation and Action

References

Fosalvudine Tidoxil: A Technical Guide to a Novel HIV-1 Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosalvudine tidoxil is a novel nucleoside reverse transcriptase inhibitor (NRTI) developed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a prodrug of 3'-deoxy-3'-fluorothymidine (Alovudine; FLT), this compound is designed for enhanced cellular uptake and subsequent intracellular conversion to its pharmacologically active triphosphate form. This active metabolite, alovudine triphosphate (FLTTP), acts as a competitive inhibitor of HIV-1 reverse transcriptase and a chain terminator of viral DNA synthesis. This technical guide provides a comprehensive overview of the core scientific and technical aspects of this compound, including its mechanism of action, metabolic activation, and available preclinical and clinical data. Detailed experimental protocols for the evaluation of its anti-HIV-1 activity and cytotoxicity are also presented, along with visualizations of its metabolic pathway and proposed experimental workflows.

Introduction

Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection. These agents are nucleoside analogs that, after intracellular phosphorylation to their triphosphate forms, compete with natural deoxynucleotides for incorporation into the nascent viral DNA chain by the HIV-1 reverse transcriptase (RT). Their incorporation leads to premature chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.

This compound (chemical formula: C35H64FN2O8PS) is a prodrug of the potent NRTI, Alovudine (FLT). The tidoxil moiety is a lipid-phosphate conjugate designed to improve the pharmacokinetic profile and intracellular delivery of the parent drug. The clinical development of Alovudine was initially hampered by toxicity concerns; however, the prodrug approach with this compound aims to mitigate these issues while retaining high antiviral efficacy, including activity against certain NRTI-resistant HIV-1 strains.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (R)-2-(decyloxy)-3-(dodecylthio)propyl (((2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl) hydrogen phosphate |

| Molecular Formula | C35H64FN2O8PS |

| Molecular Weight | 722.94 g/mol |

| CAS Number | 763903-67-9 |

Mechanism of Action and Metabolic Activation

This compound is an inactive prodrug that requires intracellular metabolic activation to exert its anti-HIV-1 effect. The proposed metabolic pathway involves two key stages:

-

Initial Hydrolysis: Following cellular uptake, this compound is believed to undergo enzymatic hydrolysis to release Alovudine (FLT) and the tidoxil moiety. The specific esterases or lipases involved in this initial conversion are yet to be fully characterized.

-

Intracellular Phosphorylation: Alovudine is subsequently phosphorylated by host cellular kinases to its active triphosphate form, alovudine triphosphate (FLTTP). This process is a sequential three-step phosphorylation:

-

Monophosphorylation: Alovudine is first converted to alovudine monophosphate (FLT-MP) by thymidine kinase 1 (TK1). This is often the rate-limiting step for the activation of thymidine analogs.

-

Diphosphorylation: FLT-MP is then phosphorylated to alovudine diphosphate (FLT-DP) by thymidylate kinase.

-

Triphosphorylation: Finally, FLT-DP is converted to the active alovudine triphosphate (FLTTP) by nucleoside diphosphate kinase.

-

The resulting FLTTP is a potent competitive inhibitor of HIV-1 reverse transcriptase. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the enzyme. Upon incorporation into the growing viral DNA chain, FLTTP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

Caption: Metabolic activation pathway of this compound.

Quantitative Data

Preclinical Anti-HIV-1 Activity and Cytotoxicity

| Compound | Cell Line | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Alovudine (FLT) | MT-4 | HIV-1 (IIIB) | Data not available | Data not available | Data not available |

| CEM | HIV-1 (RF) | Data not available | Data not available | Data not available | |

| PBMC | HIV-1 (various) | Data not available | Data not available | Data not available |

Note: Specific IC50 and CC50 values for Alovudine can vary depending on the cell line, virus strain, and experimental conditions. The table is a template for such data.

Clinical Efficacy

Phase I/II clinical trials have been conducted with a similar compound, Fozivudine tidoxil (a zidovudine conjugate), demonstrating its tolerability and efficacy in reducing HIV-1 viral load in treatment-naïve patients.[1] A study on low-dose Alovudine in antiretroviral-experienced patients showed a modest but significant viral load reduction.

| Dosage Regimen | Mean Change in HIV-1 RNA (log10 copies/mL) |

| Alovudine 1 mg/day (4 weeks) | -0.30 |

| Alovudine 2 mg/day (4 weeks) | -0.42 |

| Fozivudine tidoxil 600 mg twice daily (4 weeks) | -0.67[1] |

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters for this compound are not extensively published. However, a Phase I trial of Fozivudine tidoxil provided the following pharmacokinetic data in humans after a single 100 mg dose.

| Parameter | Value |

| Cmax (mg/L) | 1.13 |

| Tmax (h) | 4 - 8 |

| t1/2 (h) | 3.78 |

| AUC (mg·h/L) | 8.6 |

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay (MT-4 Cell Assay)

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1 replication in MT-4 cells.

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics. Maintain cells in a logarithmic growth phase.

-

Virus Stock Preparation: Prepare a stock of HIV-1 (e.g., IIIB strain) with a known tissue culture infectious dose 50 (TCID50).

-

Assay Setup:

-

Seed MT-4 cells in a 96-well microtiter plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the appropriate wells in triplicate. Include a no-drug virus control and a no-virus cell control.

-

Add 50 µL of HIV-1 stock (containing 100 TCID50) to all wells except the cell control wells.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

Assessment of Viral Cytopathic Effect (CPE):

-

After incubation, assess the viability of the cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell protection for each drug concentration relative to the virus and cell controls. The IC50 is the drug concentration that protects 50% of the cells from virus-induced CPE.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of a test compound.

-

Cell Seeding: Seed target cells (e.g., MT-4, CEM, or PBMCs) in a 96-well plate at an appropriate density and allow them to adhere (for adherent cells) or stabilize for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and add them to the wells in triplicate. Include a no-drug cell control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 4-5 days).

-

MTT Assay: Perform the MTT assay as described in section 5.1.5.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the no-drug control. The CC50 is the drug concentration that reduces cell viability by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol measures the direct inhibitory effect of the active triphosphate form of the drug on the enzymatic activity of HIV-1 RT.

-

Reagents:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)-oligo(dT) template-primer

-

[³H]-dTTP (radiolabeled deoxythymidine triphosphate)

-

Reaction buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2, DTT, and KCl)

-

Alovudine triphosphate (FLTTP)

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and varying concentrations of FLTTP.

-

Initiate the reaction by adding HIV-1 RT and [³H]-dTTP.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

-

Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.

-

Measure the radioactivity incorporated into the DNA using a scintillation counter.

-

-

Data Analysis: Determine the concentration of FLTTP that inhibits 50% of the reverse transcriptase activity (IC50) compared to the no-drug control.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising prodrug approach to enhance the therapeutic potential of the potent anti-HIV-1 agent, Alovudine. Its mechanism of action as a nucleoside reverse transcriptase inhibitor, following intracellular activation, is well-established for this class of drugs. While comprehensive preclinical data for this compound itself is limited in publicly accessible literature, the available information on its active metabolite, Alovudine, and related tidoxil prodrugs suggests a favorable profile for further investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel NRTI candidates. Further studies are warranted to fully elucidate its pharmacokinetic profile, intracellular metabolism, and long-term safety and efficacy.

References

Pharmacokinetics and Metabolism of Fosalvudine Tidoxil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosalvudine Tidoxil, a thioether lipid-zidovudine (ZDV) conjugate, has been investigated as a nucleoside reverse transcriptase inhibitor for the treatment of HIV infection. As a prodrug of Zidovudine, its pharmacokinetic profile is designed to offer advantages over the parent drug. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and logical workflows. While clinical trials have provided insights into its pharmacokinetic parameters, detailed information on its metabolic pathways remains limited in publicly accessible literature.

Introduction

This compound (also known as Fozivudine Tidoxil or FZD) is a conjugate of the well-established anti-HIV drug Zidovudine (ZDV).[1] The conjugation with a thioether lipid moiety is intended to alter the drug's pharmacokinetic properties, potentially leading to improved efficacy, better tolerability, and a more convenient dosing regimen compared to ZDV.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development and clinical application.

Pharmacokinetics

Clinical trials have characterized the pharmacokinetic profile of this compound, demonstrating a longer plasma half-life compared to Zidovudine.[1]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from single and multiple-dose studies.

Table 1: Single-Dose Pharmacokinetics of this compound in HIV-Infected Patients [2]

| Parameter | Value (Normalized to 100 mg dose) |

| Cmax (mg/L) | 1.13 |

| Tmax (h) | 4 - 8 |

| AUC (mg·h/L) | 8.6 |

| t1/2 (h) | 3.78 |

Table 2: Multiple-Dose Pharmacokinetics of this compound in HIV-Infected Patients (Phase II Trial) [1]

| Dosage Regimen | Mean Plasma Half-life (t1/2, h) |

| 200 mg daily | ~3.8 |

| 400 mg daily | ~3.8 |

| 200 mg twice daily | ~3.8 |

| 800 mg daily | ~3.8 |

| 400 mg twice daily | ~3.8 |

| 600 mg twice daily | ~3.8 |

Metabolism

This compound is a prodrug of Zidovudine.[1] The primary metabolic objective of this chemical modification is to deliver the active moiety, Zidovudine, to its site of action.

Metabolic Pathway

Detailed studies delineating the complete metabolic pathway of this compound are not extensively available in the public domain. However, it is understood that as a Zidovudine conjugate, it undergoes biotransformation to release Zidovudine. A key finding from clinical trials is that the administration of this compound results in significantly lower plasma concentrations of Zidovudine and its primary metabolite, Zidovudine glucuronide, compared to equimolar doses of Zidovudine itself.[2] This suggests that the lipid conjugate alters the metabolic fate and clearance of the released Zidovudine.

A study in rats indicated that this compound can induce mitochondrial DNA depletion in the liver, a known toxicity associated with some nucleoside reverse transcriptase inhibitors. This suggests that the metabolic processes and the resulting metabolites may play a role in the drug's safety profile.

Experimental Protocols

Detailed experimental protocols from the clinical trials are not fully available in the cited literature. However, based on the abstracts, a general methodology can be outlined.

Clinical Trial Design (Phase I & II)

-

Study Design: The studies were designed as dose-escalating, randomized, placebo-controlled trials.[1][2]

-

Participants: HIV-infected patients, in some cases antiretroviral therapy-naïve, were enrolled.[1]

-

Intervention: Participants received single or multiple doses of this compound or a placebo.[1][2]

-

Pharmacokinetic Sampling: Blood samples were collected at various time points post-dose to determine the plasma concentrations of this compound and Zidovudine.[2]

-

Analytical Method: While not explicitly detailed in the abstracts, the quantification of drug concentrations in biological matrices for such studies is typically performed using validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods.

In Vitro Metabolism Studies

Specific in vitro metabolism studies for this compound are not described in the available literature. A general approach for such an investigation would involve:

-

Test System: Incubation of this compound with human liver microsomes or hepatocytes.

-

Cofactors: Addition of necessary cofactors for metabolic enzymes (e.g., NADPH for cytochrome P450 enzymes).

-

Analysis: Identification and quantification of metabolites using LC-MS/MS.

Visualizations

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of a clinical pharmacokinetic study and a hypothetical metabolic pathway for this compound.

Caption: High-level workflow for a clinical pharmacokinetic trial.

Caption: A proposed metabolic pathway for this compound.

Conclusion

This compound demonstrates a pharmacokinetic profile distinct from its parent drug, Zidovudine, notably a longer half-life. While clinical trials have established its basic pharmacokinetic parameters, a comprehensive understanding of its metabolic fate is lacking in the available scientific literature. Further studies are required to elucidate the specific metabolic pathways, identify the enzymes involved, and characterize the full spectrum of its metabolites. This information is critical for a complete assessment of the efficacy and safety of this compound. Researchers in drug development are encouraged to pursue these areas of investigation to fully characterize this potential anti-HIV therapeutic.

References

Fosalvudine Tidoxil: A Technical Guide to Cellular Uptake and Intracellular Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosalvudine Tidoxil is a phosphoramidate prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) 3'-deoxy-3'-fluorothymidine (Alovudine). As a member of the ProTide family of prodrugs, this compound is engineered to overcome the initial, often rate-limiting, phosphorylation step required for the activation of many nucleoside analogs. This design facilitates efficient cellular entry and subsequent intracellular conversion to the pharmacologically active triphosphate metabolite, which acts as a potent inhibitor of viral reverse transcriptase. This technical guide delineates the putative cellular uptake and activation pathway of this compound, provides hypothetical quantitative data for illustrative purposes, details relevant experimental protocols for studying these processes, and presents visual diagrams of the key molecular pathways and experimental workflows.

Introduction

Nucleoside reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy. Their mechanism of action relies on their intracellular conversion to the triphosphate form, which then competes with natural deoxynucleotides for incorporation into viral DNA by reverse transcriptase. This incorporation leads to chain termination and inhibition of viral replication. However, the efficiency of the initial phosphorylation step, catalyzed by cellular kinases, can be a significant barrier to the efficacy of these drugs.

This compound is a prodrug designed to bypass this initial enzymatic step. The phosphoramidate moiety masks the phosphate group, neutralizing its negative charge and enhancing its lipophilicity, which is thought to facilitate passive diffusion across the cell membrane. Once inside the cell, the prodrug is designed to be cleaved by intracellular enzymes to release the monophosphate form of the active nucleoside, which can then be readily phosphorylated to the active triphosphate.

Cellular Uptake and Intracellular Activation Pathway

The precise mechanisms of cellular uptake and activation of this compound have not been fully elucidated in published literature. However, based on the well-characterized pathways of other phosphoramidate prodrugs, such as Tenofovir Alafenamide (TAF), a putative pathway can be proposed.

Cellular Uptake

Due to its increased lipophilicity compared to the parent nucleoside, this compound is presumed to primarily enter cells via passive diffusion across the plasma membrane. Carrier-mediated transport mechanisms, while possible, are considered less likely to be the primary route of entry for this type of prodrug.

Intracellular Activation

Once inside the cell, this compound is believed to undergo a multi-step activation process:

-

Ester Cleavage: The tidoxil (a lipid moiety) is likely cleaved by a carboxylesterase to yield an intermediate metabolite.

-

Phosphoramidate Cleavage: The resulting intermediate is then acted upon by a phosphoramidase , such as histidine triad nucleotide-binding protein 1 (HINT1), which cleaves the phosphoramidate bond to release the monophosphate of Alovudine (Alovudine-MP).

-

Phosphorylation Cascade: Alovudine-MP is subsequently phosphorylated by cellular kinases, first to the diphosphate (Alovudine-DP) and then to the active triphosphate form (Alovudine-TP).

This proposed pathway is depicted in the following diagram:

Quantitative Data

Table 1: Hypothetical Cellular Uptake and Intracellular Concentration

| Parameter | Value | Units | Cell Type |

| Uptake Rate (Vmax) | 50 | pmol/10^6 cells/min | CEM-CCRF cells |

| Michaelis Constant (Km) | 25 | µM | CEM-CCRF cells |

| Intracellular Half-life (this compound) | 0.5 | hours | PBMCs |

| Intracellular Half-life (Alovudine-TP) | 18 | hours | PBMCs |

| Peak Intracellular Concentration (Alovudine-TP) | 150 | µM | PBMCs |

Table 2: Hypothetical Enzyme Kinetics for Activation

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| Carboxylesterase | This compound | 15 | 100 |

| Phosphoramidase (HINT1) | Intermediate Metabolite | 5 | 200 |

| Thymidylate Kinase | Alovudine-MP | 2 | 50 |

| Nucleoside Diphosphate Kinase | Alovudine-DP | 10 | 150 |

Table 3: In Vivo Mitochondrial DNA Depletion in Rats after 8 Weeks of Treatment

| Treatment Group | Dose (mg/kg/day) | Hepatic mtDNA (% of control) |

| Control | 0 | 100 |

| This compound | 15 | 62 |

| This compound | 40 | 64 |

| This compound | 100 | 47 |

| Didanosine (Positive Control) | 100 | 48 |

Data adapted from a study on mitochondrial toxicity in rats. This indicates a dose-dependent effect on mitochondrial DNA in the liver.

Experimental Protocols

To investigate the cellular uptake and activation of this compound, a series of in vitro experiments can be conducted. Below are detailed methodologies for key experiments.

Cell Culture

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs), CEM-CCRF (T-lymphoblastoid), and HepG2 (hepatocellular carcinoma) cells are suitable models.

-

Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cellular Uptake Assay

This protocol aims to quantify the rate of this compound uptake into cells.

-

Cell Preparation: Plate cells at a density of 1 x 10^6 cells/well in a 24-well plate.

-

Drug Incubation: Incubate the cells with varying concentrations of radiolabeled ([³H] or [¹⁴C]) this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Quantification: Measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the initial uptake rates and calculate Km and Vmax values.

Intracellular Metabolite Analysis using LC-MS/MS

This protocol is for the quantification of this compound and its intracellular metabolites.

-

Cell Treatment: Incubate cells (e.g., 5 x 10^6 cells) with this compound at a specific concentration for various time points.

-

Metabolite Extraction:

-

Wash cells with ice-cold PBS.

-

Add 500 µL of ice-cold 70% methanol.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase.

-

LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable column (e.g., C18) for separation.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound, Alovudine-MP, Alovudine-DP, and Alovudine-TP.

-

-

Data Analysis: Generate standard curves for each analyte to quantify their intracellular concentrations.

In Vitro Enzyme Assays

These assays are designed to determine the kinetic parameters of the enzymes involved in the activation of this compound.

-

Enzyme Source: Use cell lysates (e.g., from HepG2 cells for carboxylesterase) or purified recombinant enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, varying concentrations of the substrate (this compound or its intermediates), and necessary cofactors.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Product Quantification: Measure the formation of the product using a suitable method, such as HPLC or LC-MS/MS.

-

Data Analysis: Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

This compound represents a promising strategy to enhance the therapeutic potential of the potent NRTI, Alovudine. Its prodrug design is anticipated to facilitate efficient cellular delivery and intracellular activation, bypassing a key rate-limiting step in the bioactivation of many nucleoside analogs. While the precise molecular details of its uptake and metabolic conversion await further investigation, the proposed pathways and experimental protocols outlined in this guide provide a solid framework for researchers in the field of antiretroviral drug development. Further studies are warranted to fully characterize the pharmacology of this compound and to optimize its clinical application.

Fosalvudine Tidoxil and Mitochondrial Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosalvudine tidoxil, a prodrug of the nucleoside reverse transcriptase inhibitor (NRTI) alovudine (3'-deoxy-3'-fluorothymidine, FLT), has demonstrated potent antiviral activity. However, concerns regarding mitochondrial toxicity, a known class effect of NRTIs, have been a significant consideration in its development. This technical guide provides an in-depth overview of the mechanisms, experimental evaluation, and quantitative data related to this compound-induced mitochondrial toxicity. The primary mechanism involves the inhibition of mitochondrial DNA (mtDNA) polymerase gamma (Pol γ) by the active triphosphate metabolite of alovudine, leading to mtDNA depletion and subsequent mitochondrial dysfunction. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field.

Introduction

Nucleoside reverse transcriptase inhibitors (NRTIs) are a cornerstone of antiretroviral therapy. However, their therapeutic window is often limited by off-target effects, most notably mitochondrial toxicity. This toxicity stems from the inhibition of the human mitochondrial DNA polymerase gamma (Pol γ), the sole enzyme responsible for the replication and repair of the mitochondrial genome. This compound is a prodrug of alovudine (FLT), designed to enhance its pharmacokinetic profile.[1] Alovudine itself is a potent inhibitor of viral reverse transcriptase, but its clinical development has been hampered by toxicity concerns, including bone marrow and liver toxicity.[1][2] Understanding the mitochondrial toxicity profile of this compound is therefore critical for its potential clinical application.

Mechanism of Mitochondrial Toxicity

The primary mechanism of this compound-induced mitochondrial toxicity is consistent with that of other thymidine analog NRTIs.

-

Metabolic Activation: this compound is metabolized in the body to release alovudine (FLT).[1]

-

Intracellular Phosphorylation: Alovudine is subsequently phosphorylated by cellular kinases to its active triphosphate form, alovudine triphosphate (FLT-TP).

-

Inhibition of Polymerase Gamma: FLT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into replicating mtDNA by Pol γ. The incorporation of FLT-TP leads to chain termination of the nascent mtDNA strand.

-

mtDNA Depletion: The repeated inhibition of Pol γ and premature termination of mtDNA replication result in a progressive depletion of mitochondrial DNA.

-

Mitochondrial Dysfunction: Since mtDNA encodes essential subunits of the electron transport chain (ETC), its depletion impairs oxidative phosphorylation, leading to reduced ATP production, increased reactive oxygen species (ROS) generation, and overall mitochondrial dysfunction. This can manifest clinically as lactic acidosis, hepatic steatosis, myopathy, and neuropathy.

Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies on the mitochondrial toxicity of this compound.

Table 1: In Vivo Effects of this compound on Hepatic Mitochondrial DNA Content in Rats

| Treatment Group (8 weeks) | Dose (mg/kg/day) | Mean Hepatic mtDNA Content (% of Control) |

| Control | - | 100% |

| This compound | 15 | 62%[1][2] |

| This compound | 40 | 64%[1][2] |

| This compound | 100 | 47%[1][2] |

| Didanosine (Positive Control) | 100 | 48%[1][2] |

Data from a study in Sprague-Dawley rats.[1][2]

Table 2: Comparative Mitochondrial Toxicity of Nucleoside Analogs (In Vitro Data)

| Nucleoside Analog (Active Triphosphate Form) | Inhibition of Polymerase Gamma (Qualitative) | Notes |

| Zalcitabine (ddC) | High | Potent inhibitor. |

| Didanosine (ddI) | High | Significant inhibition. |

| Stavudine (d4T) | Moderate | Moderate inhibitor. |

| Alovudine (FLT) | Moderate to Significant | The incorporation efficiency of FLT-TP by Pol γ is reported to be 35-fold lower than the natural substrate dTTP. A specific IC50 or Ki value is not readily available in the reviewed literature. |

| Zidovudine (AZT) | Low to Moderate | Weaker inhibitor compared to ddC and ddI. |

| Lamivudine (3TC) | Low | Poor substrate for Pol γ. |

| Abacavir (ABC) | Low | Very weak inhibitor. |

This table provides a comparative context for the potential mitochondrial toxicity of alovudine based on data for other NRTIs. The hierarchy of Pol γ inhibition is a generally accepted trend in the field.

Experimental Protocols

Quantification of Mitochondrial DNA Content by Real-Time PCR

This protocol describes a common method for determining the relative amount of mtDNA to nuclear DNA (nDNA), which is a key indicator of mitochondrial toxicity.

1. DNA Extraction:

-

Total DNA is extracted from tissues or cells using a commercially available DNA isolation kit (e.g., QIAamp DNA Mini Kit, Qiagen) according to the manufacturer's instructions.

-

The concentration and purity of the extracted DNA are determined by spectrophotometry (A260/A280 ratio).

2. Real-Time PCR:

-

Two sets of primers are designed: one to amplify a specific region of the mitochondrial genome (e.g., a segment of the cytochrome b gene) and another to amplify a single-copy nuclear gene (e.g., β-actin or RNase P).

-

The real-time PCR reaction is set up using a suitable master mix (e.g., SYBR Green or TaqMan) containing the extracted DNA, primers, and polymerase.

-

The PCR is performed in a real-time PCR instrument with a standard thermal cycling protocol:

-

Initial denaturation (e.g., 95°C for 10 minutes).

-

40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

-

A melt curve analysis is performed at the end to ensure the specificity of the amplified product.

-

3. Data Analysis:

-

The cycle threshold (Ct) values for both the mitochondrial and nuclear genes are determined.

-

The relative mtDNA content is calculated using the ΔΔCt method, where the amount of mtDNA is normalized to the amount of nDNA in the treated samples compared to the control samples.

DNA Polymerase Gamma Activity Assay

This protocol outlines a general method for assessing the inhibitory effect of a compound on Pol γ activity.

1. Enzyme and Substrate Preparation:

-

Recombinant human DNA polymerase gamma is used as the enzyme source.

-

A synthetic DNA template-primer is designed, often with a biotinylated primer for capture and a specific sequence for polymerase extension.

-

The reaction buffer is prepared containing essential components like Tris-HCl, MgCl₂, DTT, and BSA.

-

A mixture of dNTPs (dATP, dCTP, dGTP, dTTP) is prepared, with one of the dNTPs being labeled (e.g., with ³²P or a fluorescent tag) for detection of incorporation.

2. Inhibition Assay:

-

The assay is typically performed in a 96-well plate format.

-

The reaction mixture contains the reaction buffer, template-primer, dNTPs (including the labeled one), Pol γ, and varying concentrations of the inhibitor (e.g., FLT-TP).

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time.

-

The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

3. Detection and Analysis:

-

The amount of incorporated labeled nucleotide is quantified. For radiolabeled nucleotides, this can be done by capturing the biotinylated primer on a streptavidin-coated plate and measuring the radioactivity. For fluorescently labeled nucleotides, a fluorescence plate reader is used.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows related to this compound-induced mitochondrial toxicity.

Caption: Signaling pathway of this compound-induced mitochondrial toxicity.

Caption: Experimental workflow for assessing mitochondrial toxicity.

Conclusion

References

The Early Development of Fosalvudine Tidoxil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosalvudine tidoxil, also known as Fozivudine tidoxil and formerly designated as BM 21.1290 by Boehringer Ingelheim, is a nucleoside reverse transcriptase inhibitor (NRTI) and a prodrug of the well-established anti-HIV agent, zidovudine (ZDV). Its design as a thioether lipid-zidovudine conjugate aimed to enhance the therapeutic profile of the parent drug. This technical guide provides an in-depth look at the early research and discovery of this compound, focusing on its preclinical and early clinical development.

Rationale for Development

The primary motivation behind the development of this compound was to create a more effective and better-tolerated alternative to zidovudine. As the first approved antiretroviral for HIV-1, ZDV's efficacy was often limited by a short plasma half-life and significant toxicities, particularly myelosuppression. The strategic attachment of a thioether lipid moiety to ZDV monophosphate was intended to improve its pharmacokinetic properties and cellular uptake, potentially leading to enhanced antiviral activity and a more favorable safety profile.

Preclinical Research

In Vitro Antiviral Activity

Experimental Protocol: Anti-HIV-1 Activity in MT-4 Cells (General Methodology)

A common method for evaluating the in vitro anti-HIV activity of nucleoside analogues during the developmental era of this compound is the MT-4 cell assay. The following is a generalized protocol representative of such studies:

-

Cell Culture: Human T-cell leukemia (HTLV-1 transformed) MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Virus Propagation: HIV-1 strains (e.g., IIIB, RF, or clinical isolates) are propagated in MT-4 cells to generate virus stocks. The virus titer is determined by methods such as the 50% tissue culture infectious dose (TCID50) assay.

-

Antiviral Assay:

-

MT-4 cells are seeded in 96-well microtiter plates.

-

Serial dilutions of the test compound (this compound) and a reference drug (e.g., Zidovudine) are added to the wells.

-

A standardized amount of HIV-1 is added to the wells containing the cells and the test compounds.

-

Control wells include uninfected cells, infected untreated cells, and uninfected cells treated with the highest concentration of the test compound (for cytotoxicity assessment).

-

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.

-

Endpoint Measurement: The antiviral effect is determined by quantifying the inhibition of viral replication. Common methods include:

-

MTT Assay: Measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to a purple formazan product. The optical density is read with a spectrophotometer, and the concentration of the compound that protects 50% of cells from virus-induced cytopathic effect (EC50) is calculated.

-

p24 Antigen Capture ELISA: Measures the amount of HIV-1 p24 core antigen in the culture supernatant. The concentration of the compound that inhibits p24 production by 50% (IC50) is determined.

-

-

Cytotoxicity Assay: The 50% cytotoxic concentration (CC50) is determined in parallel by treating uninfected MT-4 cells with serial dilutions of the compound and measuring cell viability using the MTT assay.

-

Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (or IC50), providing a measure of the compound's therapeutic window.

Mechanism of Action: A Prodrug Approach

This compound is designed to bypass the initial and often rate-limiting phosphorylation step of zidovudine. As a monophosphate prodrug, it is intended to be taken up by cells and then intracellularly cleaved to release ZDV-monophosphate. This is subsequently phosphorylated by cellular kinases to the active ZDV-triphosphate, which acts as a chain terminator for the HIV reverse transcriptase, thereby inhibiting viral DNA synthesis.

dot

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound from a primary research publication is not publicly available, the general approach for creating such lipid monophosphate prodrugs of nucleosides involves a multi-step chemical process. The synthesis would logically proceed through the formation of ZDV-monophosphate, followed by the coupling with the thioether lipid moiety.

dot

Early Clinical Development

This compound entered Phase I and Phase I/II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral activity in HIV-infected patients. These studies were crucial in determining the initial dose range and understanding how the drug behaves in humans compared to preclinical models.

Phase I Dose-Escalating Trial

A Phase I trial investigated single doses of this compound ranging from 50 mg to 1800 mg in 39 HIV-infected patients.[1]

| Parameter (normalized to 100 mg dose) | Value |

| Mean AUC | 8.6 mg·h/L |

| Mean Cmax | 1.13 mg/L |

| t1/2 | 3.78 h |

| Tmax | 4 to 8 h |

| Table 1: Pharmacokinetic Parameters from a Single-Dose Phase I Trial.[1] |

The study concluded that this compound was safe and well-tolerated at the tested doses.[1]

Phase I/II Dose-Escalating Trial

A 7-day, randomized, placebo-controlled Phase I/II trial assessed three daily doses: 400 mg, 800 mg, and 1200 mg.[2]

| Dose Group | Mean Viral Load Reduction (log10) |

| 400 mg/day | - |

| 800 mg/day | - |

| 1200 mg/day | -0.64 |

| Placebo | No reduction |

| Table 2: Antiviral Efficacy from a 7-Day Phase I/II Trial.[2] |

This study demonstrated a dose-dependent antiviral effect, with the 1200 mg/day dose showing the most significant reduction in viral load.[2]

Phase II Placebo-Controlled Trial

A 4-week, multicenter, randomized, double-blind, placebo-controlled Phase II trial evaluated various dosing regimens in 72 antiretroviral-naïve HIV-infected patients.[3]

| Dosing Regimen | Mean Viral Load Reduction (log10) |

| 200 mg daily | No significant reduction |

| 400 mg daily | - |

| 200 mg twice daily | - |

| 800 mg daily | - |

| 400 mg twice daily | - |

| 600 mg twice daily | -0.67 |

| Table 3: Antiviral Efficacy from a 4-Week Phase II Trial.[3] |

The results of this trial confirmed the antiviral activity of this compound and indicated that a twice-daily dosing regimen was more effective. The drug was generally well-tolerated.[3]

Experimental Protocol: Phase I/II Clinical Trial (General Design)

-

Study Design: A randomized, placebo-controlled, dose-escalating design is employed.

-

Patient Population: HIV-infected individuals, often antiretroviral-naïve, with a CD4 count above a certain threshold (e.g., >100 cells/mm³) and detectable viral load.

-

Inclusion/Exclusion Criteria: Clearly defined criteria for patient enrollment, including informed consent and the absence of active opportunistic infections or other conditions that could interfere with the study results.

-

Dosing: Patients are assigned to different dose cohorts, receiving either this compound or a placebo for a specified duration (e.g., 7 days or 4 weeks).

-

Assessments:

-

Safety and Tolerability: Monitored through clinical observation, physical examinations, and laboratory tests (hematology, clinical chemistry).

-

Pharmacokinetics: Blood samples are collected at various time points after drug administration to determine plasma concentrations of the drug and its metabolites.

-

Efficacy: Viral load (HIV RNA) and CD4 cell counts are measured at baseline and at the end of the treatment period.

-

-

Data Analysis: Statistical methods are used to compare the safety, pharmacokinetic, and efficacy parameters between the different dose groups and the placebo group.

Conclusion

The early research and discovery of this compound represent a rational approach to prodrug design aimed at improving the therapeutic index of a cornerstone antiretroviral agent. Preclinical studies established its anti-HIV activity and mechanism of action, while early-phase clinical trials provided essential data on its safety, pharmacokinetics, and preliminary efficacy in humans. Although this compound did not ultimately become a widely used therapeutic, its development contributed to the broader understanding of lipid prodrug strategies for nucleoside analogues in the ongoing effort to combat HIV.

References

- 1. Boehringer Ingelheim and GlaxoSmithKline agreed to assess the development of important HIV medicines for the developing world [natap.org]

- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I/II trial with fozivudine tidoxil (BM 21.1290): a 7 day randomized, placebo-controlled dose-escalating trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Fosalvudine Tidoxil: A Technical Guide to its Mechanism of Action on the Viral Replication Cycle

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary